3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide
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Overview
Description
"3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" is a complex synthetic compound. Its chemical structure is characterized by a benzisothiazole core, which is linked to a pyrimidinyl sulfonamide through a propanamide bridge. This compound stands out due to its multifaceted applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" typically involves multiple steps:
Benzisothiazole Formation: The initial step involves the synthesis of the benzisothiazole ring, often from benzenethiol and an appropriate oxidizing agent.
Sulfonylation: The benzisothiazole is then sulfonylated with pyrimidine-2-sulfonamide under specific conditions to attach the sulfonamide group.
Propanamide Addition: Finally, the compound is reacted with propanoyl chloride in the presence of a base to form the final product.
Industrial Production Methods: Industrial production leverages similar synthetic steps, but on a larger scale with optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) and crystallization are often employed to ensure the compound's purity.
Types of Reactions:
Oxidation: The compound undergoes oxidation to form sulfonyl derivatives.
Reduction: Reduction can lead to the removal of oxygen atoms from the dioxido group, altering its reactivity.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various electrophiles or nucleophiles, depending on the desired product.
Major Products Formed:
Oxidized sulfonyl compounds
Reduced benzisothiazole derivatives
Substituted aromatic products with different functional groups.
Scientific Research Applications
"3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" finds use across multiple disciplines:
Chemistry: : As a building block in organic synthesis for complex molecules.
Biology: : Studied for its interactions with enzymes and receptors.
Medicine: : Potential therapeutic agent due to its bioactive properties.
Industry: : Used in the development of novel materials and catalysts.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It interacts with enzymes, often inhibiting their activity through binding to active sites.
Pathways Involved: : Modulates signal transduction pathways, impacting cellular responses.
Comparison with Similar Compounds
Compared to other benzisothiazole derivatives, it is unique due to its dual-functional groups—both sulfonamide and propanamide:
Similar Compounds: : Benzisothiazolyl sulfonamides, Pyrimidinyl sulfonamides.
Uniqueness: : Its specific combination of functional groups imparts unique reactivity and biological activity, making it a versatile compound in research.
Hope you found this thorough exploration of "3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide" insightful! Anything else on your mind?
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O6S2/c26-18(10-13-25-19(27)16-4-1-2-5-17(16)33(25,30)31)23-14-6-8-15(9-7-14)32(28,29)24-20-21-11-3-12-22-20/h1-9,11-12H,10,13H2,(H,23,26)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELWTECHGXQAFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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